N,N-dibenzyl-3-chloropropan-1-amine
Description
Contextual Significance of N,N-Dibenzyl-3-chloropropan-1-amine in Contemporary Organic Synthesis Research
This compound is a bifunctional organic compound that serves as a valuable intermediate and building block in modern organic synthesis. ijrpr.com Its significance stems from the presence of two key structural features: a tertiary amine protected by two benzyl (B1604629) groups and a reactive 3-chloropropyl chain. cgiqtectijuana.mx This dual functionality allows for a wide range of chemical transformations, making it a versatile tool for synthetic chemists.
The N,N-dibenzyl group acts as a robust protecting group for the amine functionality. researchgate.netwikipedia.org Amines are fundamental components in a vast array of organic molecules, including pharmaceuticals and agrochemicals, but their inherent basicity and nucleophilicity can interfere with many chemical reactions. ijrpr.compurkh.com The dibenzyl group effectively masks the amine's reactivity, allowing other parts of the molecule to be modified selectively. researchgate.netwikipedia.org This protecting group is stable under a variety of reaction conditions but can be removed when needed, typically through catalytic hydrogenation, to reveal the free amine. wikipedia.org
The second key feature is the 3-chloropropyl group, which functions as an electrophilic handle. The terminal chlorine atom is a good leaving group, making the propyl chain susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the dibenzylaminopropyl moiety into other molecules by forming new carbon-heteroatom or carbon-carbon bonds. For instance, it can be reacted with phenols to form ether linkages, a strategy employed in the synthesis of novel inhibitors for the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. acs.org Similarly, it can be used to alkylate various nucleophiles, including other amines and sulfur-containing compounds, to construct larger, more complex molecules.
The utility of this compound is further highlighted by its role as a precursor to heterocyclic compounds, which are core structures in many biologically active molecules. nih.govmdpi.comgla.ac.uk The 3-chloropropyl chain provides the necessary carbon backbone to form cyclic structures, such as azetidines, through intramolecular cyclization. researchgate.net
Table 1: Structural Features and Synthetic Significance of this compound
| Structural Feature | Description | Significance in Synthesis |
|---|---|---|
| N,N-Dibenzylamino Group | A tertiary amine where the nitrogen is bonded to two benzyl (C₆H₅CH₂) groups. | Acts as a stable and reliable protecting group for the amine functionality, preventing unwanted side reactions. researchgate.netwikipedia.org It can be selectively removed (deprotected) via hydrogenolysis to yield a secondary or primary amine. wikipedia.org |
| 3-Chloropropyl Chain | A three-carbon alkyl chain with a terminal chlorine atom (-CH₂CH₂CH₂Cl). | Functions as an electrophilic alkylating agent. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to form new bonds with various nucleophiles (e.g., O, N, S, C). acs.org |
| Bifunctionality | The molecule contains both a protected nucleophilic center (the amine) and an electrophilic center (the alkyl chloride). | Enables its use as a versatile linker or building block to connect different molecular fragments or to construct heterocyclic systems. acs.orgresearchgate.net |
Overview of Key Research Areas and Challenges for this compound
The research involving this compound and related structures primarily focuses on its application as a synthetic intermediate. Key areas of investigation include its use in alkylation reactions and the synthesis of heterocyclic compounds. A significant challenge lies in controlling the compound's reactivity and developing efficient methods for its synthesis and subsequent transformations.
Key Research Areas:
Alkylation of Nucleophiles: A major application is the use of this compound as an alkylating agent. Researchers explore its reactions with a wide array of nucleophiles, such as phenols, thiols, and other amines, to synthesize complex molecules with potential applications in medicinal chemistry and materials science. A recent example is its use in creating precursors for amine-functional monomers. google.com
Heterocycle Synthesis: The 3-chloropropylamine (B7771022) motif is a key precursor for the synthesis of nitrogen-containing four-membered rings known as azetidines. researchgate.net Research in this area focuses on developing efficient cyclization conditions. Furthermore, related N,N-dibenzylamino aldehydes and ketones are used to construct more complex heterocyclic systems like piperidines and lactones. cgiqtectijuana.mxresearchgate.net
Development of Analogues: Research extends to the synthesis and reaction of analogues, such as N,N-dibenzyl-2-chloropropan-1-amine, to explore the impact of substituent placement on reactivity and to create stereochemically defined products. acs.orgepa.gov These chiral building blocks are crucial for asymmetric synthesis. cgiqtectijuana.mx
Challenges:
Synthesis of the Compound: The preparation of this compound itself can be a challenge. A common route involves the reaction of dibenzylamine (B1670424) with a 3-carbon electrophile like 1-bromo-3-chloropropane (B140262). acs.org Optimizing reaction conditions to maximize yield and minimize side products, such as quaternary ammonium (B1175870) salt formation, is a key consideration.
Control of Reactivity: A primary challenge is managing the reactivity of the two functional groups. For instance, intramolecular cyclization can compete with the desired intermolecular alkylation reaction, leading to the formation of N,N-dibenzylazetidinium chloride as a byproduct. researchgate.net
Deprotection: While the N,N-dibenzyl group is a stable protecting group, its removal requires specific conditions, typically catalytic hydrogenation. wikipedia.org This step can be challenging in the presence of other functional groups that are also sensitive to reduction, such as alkenes or alkynes. Developing alternative, milder deprotection methods is an ongoing area of research. acs.org
Table 2: Key Research Areas and Challenges
| Category | Description |
|---|---|
| Key Research Area | Alkylation Reactions: Used as a C3-aminopropyl electrophile to react with various nucleophiles. google.com |
| Key Research Area | Heterocycle Synthesis: Precursor for nitrogen-containing rings like azetidines and piperidines. cgiqtectijuana.mxresearchgate.net |
| Key Research Area | Asymmetric Synthesis: Development and use of chiral analogues for stereocontrolled synthesis. cgiqtectijuana.mxacs.org |
| Challenge | Selective Synthesis: Achieving high yields of the target compound while avoiding side reactions. |
| Challenge | Intramolecular Cyclization: Potential for the molecule to react with itself to form an azetidinium salt. researchgate.net |
| Challenge | Orthogonal Deprotection: Selectively removing the benzyl groups without affecting other sensitive functional groups in the molecule. wikipedia.orgacs.org |
Historical Development of Research on this compound and Related Amines
The study of this compound is built upon a long history of research into the synthesis and reactivity of amines and the development of protecting group chemistry. ijrpr.compurkh.com
The concept of using protecting groups to mask reactive functional groups became a cornerstone of organic synthesis in the mid-20th century. wikipedia.orgnumberanalytics.com Amines, being nucleophilic and basic, were recognized early on as a functional group that often required protection during multi-step syntheses. researchgate.net The benzyl group became a popular choice for protecting amines due to its general stability and the discovery that it could be cleaved under relatively mild conditions by catalytic hydrogenolysis. wikipedia.org Early methods for synthesizing benzylamines included the Gabriel synthesis, which provided a route to pure primary amines. researchgate.net
Research from the 1950s and 1960s shows significant interest in synthesizing nitrogen-containing heterocycles, often starting from simple alkylating agents and amines. dss.go.th This foundational work laid the groundwork for using more complex, functionalized building blocks.
The evolution of synthetic chemistry toward more complex and stereochemically defined targets, particularly in the fields of natural product synthesis and medicinal chemistry, drove the demand for versatile intermediates. acs.orgresearchgate.net Building blocks like this compound, which contain both a protected amine and a reactive handle, became highly valuable. They allow for the sequential and controlled construction of molecular complexity. For example, the development of chiral amino alcohols and their conversion to the corresponding chloroamines, such as N,N-dibenzyl-2-chloropropan-1-amine, enabled new strategies in asymmetric synthesis. acs.org
More recently, research has focused on incorporating such building blocks into advanced materials and complex drug candidates. acs.orggoogle.com The historical progression has thus moved from studying the fundamental reactions of simple amines to designing and utilizing sophisticated, bifunctional reagents like this compound to solve contemporary synthetic challenges.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-3-chloropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJKBNOKYQDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274611 | |
| Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16045-94-6 | |
| Record name | N-(3-Chloropropyl)-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Dibenzyl 3 Chloropropan 1 Amine
Established Synthetic Routes to N,N-Dibenzyl-3-chloropropan-1-amine
The synthesis of this compound is predominantly achieved through two major strategies: the formation of the carbon-nitrogen (C-N) bond via nucleophilic substitution or the chemical modification of a pre-existing molecule that already contains the dibenzylamino group.
Nucleophilic Substitution Approaches for C-N Bond Formation in this compound
Nucleophilic substitution reactions represent a direct and widely utilized approach for constructing the target molecule. This strategy involves the reaction of a nitrogen nucleophile, dibenzylamine (B1670424), with an electrophilic three-carbon chain that is suitably functionalized with leaving groups.
A robust method for synthesizing this compound involves the direct alkylation of dibenzylamine using a dihalogenated propane (B168953) molecule. In this approach, the dibenzylamine acts as the nucleophile, attacking one of the electrophilic carbons of the propane scaffold and displacing a halide leaving group.
The selection of the dihalogenated propane is crucial for the success of the reaction. While a compound like 1,3-dichloropropane (B93676) can be used, a more effective strategy employs a mixed-halogen scaffold such as 1-bromo-3-chloropropane (B140262). The superior leaving group ability of the bromide ion compared to the chloride ion allows for a selective reaction. The nucleophilic attack by dibenzylamine preferentially occurs at the carbon atom bonded to the bromine, displacing the bromide and leaving the chloride on the propyl chain intact. This differential reactivity is key to minimizing side products, such as those resulting from double substitution.
The reaction is typically carried out in the presence of a weak base, such as potassium carbonate or sodium carbonate, to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the dibenzylamine, which would render it non-nucleophilic.
Table 1: Typical Reaction Parameters for Alkylation with Halogenated Propane Scaffolds
| Parameter | Description |
|---|---|
| Nucleophile | Dibenzylamine |
| Electrophile | 1-bromo-3-chloropropane (preferred), 1,3-dichloropropane |
| Base | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) |
| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF), Ethanol |
| Temperature | Typically elevated (e.g., 80-100 °C) to facilitate reaction |
This method is a specific application of the broader nucleophilic substitution strategy, focusing on the direct N-alkylation of a secondary amine (dibenzylamine) with 1-bromo-3-chloropropane. The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of dibenzylamine attacks the primary carbon attached to the bromine atom, leading to the formation of a C-N bond and the expulsion of the bromide ion in a single, concerted step.
The use of 1-bromo-3-chloropropane is highly advantageous due to the significant difference in the leaving group ability of bromide versus chloride. prepchem.comgoogle.com This allows for the selective formation of the desired product, this compound, while leaving the chloro group available for subsequent synthetic transformations if needed. The reaction is generally performed under basic conditions to scavenge the acid produced during the reaction.
Transformation of Precursor Molecules to this compound
An alternative to forming the C-N bond is to start with a precursor molecule that already contains the N,N-dibenzylamino moiety and chemically transform a different functional group on the molecule into the desired chloro group.
This synthetic route begins with the precursor molecule N,N-dibenzyl-3-aminopropan-1-ol. The terminal hydroxyl group of this amino alcohol is then converted into a chloride. This transformation can be accomplished using several standard chlorinating agents.
One common and effective reagent for this conversion is thionyl chloride (SOCl₂). libretexts.org The reaction typically proceeds via an SN2 mechanism, where the alcohol first reacts with thionyl chloride to form a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. A chloride ion then displaces this group, resulting in an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral propanol (B110389) precursor. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. libretexts.org
Another approach involves the use of sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. nih.govcapes.gov.br Research has shown that treating N,N-dibenzylamino alcohols with sulfonyl chlorides can lead to the formation of rearranged β-chloroamines. nih.govcapes.gov.br The reaction proceeds through the formation of a sulfonate ester. The neighboring nitrogen atom can then displace the sulfonate group in an intramolecular fashion to form a strained, three-membered aziridinium (B1262131) ion intermediate. Subsequent attack by a chloride ion (present from the reagents or solvent) opens this ring to yield the final chloroamine. Depending on which carbon of the aziridinium ion is attacked, this pathway can lead to a mixture of regioisomers or a thermodynamically favored rearranged product. nih.gov
Table 2: Reagents for Chlorination of N,N-Dibenzyl-3-aminopropan-1-ol
| Reagent System | Mechanism Notes | Product Outcome |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Proceeds via a chlorosulfite intermediate, typically SN2. | Direct conversion to this compound. |
This pathway is a two-step process that first constructs the required amino alcohol precursor, which is then chlorinated. The synthesis begins with the ring-opening of a cyclic ether, specifically the four-membered ring oxetane (B1205548), using dibenzylamine as a nucleophile.
In the first step, dibenzylamine attacks one of the methylene (B1212753) carbons of the oxetane ring. This reaction is often facilitated by a Lewis or Brønsted acid catalyst, which activates the oxetane oxygen, making the ring more susceptible to nucleophilic attack. This ring-opening reaction breaks a C-O bond and results in the formation of N,N-dibenzyl-3-aminopropan-1-ol.
In the second step, the newly formed N,N-dibenzyl-3-aminopropan-1-ol is subjected to a chlorination reaction as described in section 2.1.2.1. Reagents such as thionyl chloride or a sulfonyl chloride can be employed to convert the terminal hydroxyl group into a chlorine atom, thereby completing the synthesis of this compound. This modular approach allows for the construction of the carbon skeleton and the introduction of the necessary functional groups in a sequential and controlled manner.
Advanced and Emerging Synthetic Strategies for this compound
The synthesis of this compound and its structurally related chiral analogues can be achieved through a variety of modern synthetic methodologies. These advanced strategies offer improvements in efficiency, selectivity, and sustainability over classical methods. The following sections detail stereoselective and catalytic approaches that are pertinent to the construction of this specific molecular framework.
Stereoselective and Enantioselective Syntheses of this compound and its Chiral Analogues
The introduction of chirality into molecules is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound, controlling the stereochemistry is crucial for defining their biological or material properties. This can be achieved through methods that employ either stoichiometric chiral controllers or catalytic amounts of a chiral inductor.
A robust strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into a substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction and is later removed, yielding an enantiomerically enriched product. wikipedia.org Popularized by David A. Evans, oxazolidinones are a class of chiral auxiliaries highly effective in stereoselective alkylation reactions. rsc.orgsantiago-lab.com
For the synthesis of a chiral analogue of this compound, one could envision a synthetic sequence beginning with the acylation of an Evans oxazolidinone. The resulting N-acyloxazolidinone can be deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with an appropriate electrophile. After the key stereocenter is set, the auxiliary can be cleaved to reveal a chiral carboxylic acid, alcohol, or other functional group, which can be further elaborated to the target molecule. For instance, alkylation followed by reduction and chlorination would install the required 3-chloropropyl backbone with a defined stereocenter.
Other notable auxiliaries include pseudoephedrine and its analogue, pseudoephenamine, which have demonstrated exceptional stereocontrol in alkylation reactions, often providing high diastereomeric ratios and crystalline products that are easy to purify. nih.govharvard.edu The use of tert-butanesulfinamide, developed by the Ellman lab, is another powerful method for the asymmetric synthesis of a wide variety of chiral amines. osi.lvyale.edu
Below is a table summarizing the application of various chiral auxiliaries in asymmetric alkylation reactions, a key step in the potential synthesis of chiral precursors.
| Chiral Auxiliary | Electrophile Example | Diastereomeric Ratio (d.r.) | Yield (%) |
| Pseudoephenamide | Benzyl (B1604629) bromide | ≥99:1 | 95 |
| Pseudoephenamide | Isopropyl iodide | 98:2 | 90 |
| Oxazolidinone | Allylic halides | >95:5 | ~90 |
| tert-Butanesulfinimine | Grignard Reagents | >90:10 | >85 |
This table presents representative data from analogous systems to illustrate the general effectiveness of these chiral auxiliaries.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. A highly effective method for producing chiral alcohols, which are direct precursors to the target molecule's chiral analogues, is the asymmetric hydrogenation of prochiral ketones. nih.gov
A plausible synthetic route involves the preparation of a β-(dibenzylamino) ketone. This precursor can then be subjected to asymmetric hydrogenation using a transition metal catalyst, such as ruthenium or iridium, complexed with a chiral ligand. researchgate.net Catalyst systems like Ru-BINAP/DPEN are well-known for their high efficiency and enantioselectivity in the reduction of a wide range of ketones, including amino ketones. nih.gov The resulting chiral γ-amino alcohol can be readily converted to the corresponding γ-chloroamine via standard chlorination methods (e.g., using thionyl chloride or Appel reaction conditions).
Recent advancements have also seen the development of highly efficient cobalt-based catalysts for the asymmetric hydrogenation of α-primary amino ketones, which proceed with excellent enantioselectivities and high yields. nih.gov This highlights the ongoing development of more sustainable and accessible catalytic systems.
The following table details the performance of selected catalyst systems in the asymmetric hydrogenation of amino ketones, a crucial transformation for accessing chiral precursors.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield (%) |
| Ir-(RC,SP,RC)-Ligand | β-Tertiary-amino ketone | >99% | 96 |
| Ru-BINAP/DPEN | Aromatic Amino Ketone | 98% | >95 |
| Chiral P,N,N-Ligand-Ir | α-Secondary-amino ketone | >99% | 98 |
| Cobalt-Chiral Bisphosphine | α-Primary-amino ketone | up to 99% | >90 |
This table is a compilation of data from various sources demonstrating the utility of asymmetric hydrogenation for preparing chiral amino alcohols. researchgate.netnih.govresearchgate.net
Catalytic Methodologies for this compound Synthesis
Catalytic methods provide efficient and often milder reaction conditions for key bond-forming events. For a molecule like this compound, catalytic strategies can be applied to the formation of the crucial carbon-nitrogen bonds.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of C-N bonds with high efficiency. Palladium-catalyzed N-alkylation reactions, in particular, have become a versatile tool for synthesizing amines. chemrxiv.org A direct approach to this compound could involve the palladium-catalyzed coupling of dibenzylamine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. These reactions can proceed under mild conditions and often exhibit high functional group tolerance.
Another advanced strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst (commonly based on ruthenium or iridium) temporarily removes hydrogen from an alcohol to form an aldehyde in situ. chemrxiv.org This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen. This allows for the N-alkylation of amines using alcohols as alkylating agents, releasing only water as a byproduct. For the target molecule, 3-chloro-1-propanol (B141029) could be reacted with dibenzylamine in the presence of a suitable catalyst to forge the final C-N bond.
The table below provides examples of transition metal-catalyzed N-alkylation reactions relevant to the synthesis of substituted amines.
| Catalyst | Amine Substrate | Alkylating Agent | Product Type |
| Pd(OAc)2/Ligand | Primary/Secondary Amines | Alkyl Halides | N-Alkyl Amines |
| Ru-Complex | Benzylamine Derivatives | Alkenes | N-Alkylated Products |
| Pd/C | 1,2-Amino Alcohols | Nitriles | Tertiary Amino Alcohols |
| Ru-Macho-BH | Sulfonamides | Alcohols | N-Alkyl Sulfonamides |
This table showcases the versatility of transition metal catalysts in forming C-N bonds. chemrxiv.orgelsevierpure.com
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. researchgate.net While a direct organocatalytic synthesis of this compound is not straightforward, organocatalysis is exceptionally well-suited for establishing stereocenters in precursors that can be converted to the final product.
For instance, the synthesis of a chiral analogue could begin with an organocatalytic Michael addition of a carbon nucleophile to an α,β-unsaturated system, catalyzed by a chiral squaramide or thiourea (B124793) derivative. nih.gov This would create a chiral carbon framework that could be elaborated through functional group manipulations—such as reduction, amination, and chlorination—to arrive at the target structure. Similarly, asymmetric Mannich reactions, often catalyzed by cinchona alkaloids or bifunctional thiourea catalysts, can be used to construct chiral β-amino carbonyl compounds, which are valuable intermediates for the synthesis of 1,3-amino alcohols and, subsequently, 1,3-chloroamines. rsc.orgnih.gov
The following table summarizes the application of different organocatalysts in reactions that can generate key chiral precursors.
| Organocatalyst Type | Reaction Type | Substrate Examples | Stereoselectivity |
| Chiral Squaramide | Michael Addition | 3-Chlorooxindole + Nitroolefin | up to 92% ee, 11:1 d.r. |
| Cinchona Alkaloid | Mannich Reaction | 3-Fluorooxindole + N-sulfonyl aldimine | Good ee |
| Chiral Phosphoric Acid | Cyclodehydration | Imidothioate + Hydrazide | up to 91:9 er |
| Bifunctional Thiourea | Mannich Reaction | 3-Aminooxindole + Aldimine | up to 96% ee, 95:5 d.r. |
This table highlights the power of organocatalysis in creating complex chiral molecules from simple starting materials. nih.govrsc.orgnih.govnih.gov
Sustainable Chemical Processes for this compound Production
The elimination of volatile organic solvents (VOCs) is a primary goal in green chemistry, as they contribute to air pollution and pose health and safety risks. Research into N-alkylation reactions has demonstrated the feasibility of conducting these transformations under solvent-free conditions or in aqueous media.
Solvent-Free Synthesis:
Performing the N-alkylation of dibenzylamine without a solvent offers several advantages. It simplifies the reaction setup and work-up procedures, reduces waste, and can lead to increased reaction rates due to higher reactant concentrations. In a typical solvent-free approach, dibenzylamine and the alkylating agent (1,3-dihalopropane) are mixed directly, often with a solid inorganic base such as potassium carbonate or sodium carbonate. The reaction mixture is then heated to achieve the desired transformation. The absence of a solvent minimizes the environmental burden and can also lead to cost savings on an industrial scale.
Water-Mediated Synthesis:
Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. The N-alkylation of amines in water, however, can be challenging due to the low solubility of many organic reactants. To overcome this, phase-transfer catalysis (PTC) is often employed. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the reacting ions between the aqueous and organic phases, enabling the reaction to proceed.
In the context of this compound synthesis, a biphasic system could be established with an aqueous solution of a base (e.g., sodium hydroxide) and an organic phase containing dibenzylamine and the 1,3-dihalopropane. The addition of a suitable phase-transfer catalyst would then promote the alkylation reaction at the interface of the two phases. This approach avoids the use of volatile organic solvents and allows for easier separation of the product.
A comparison of hypothetical reaction conditions for these sustainable approaches is presented in the table below.
| Reaction Condition | Solvent-Free | Water-Mediated (PTC) |
| Solvent | None | Water |
| Base | Solid K₂CO₃ or Na₂CO₃ | Aqueous NaOH |
| Catalyst | None or Phase-Transfer Catalyst | Phase-Transfer Catalyst (e.g., TBAB) |
| Temperature | Elevated (e.g., 80-120 °C) | Moderate (e.g., 50-80 °C) |
| Work-up | Direct filtration and purification | Phase separation and extraction |
| Advantages | No solvent waste, high concentration | Use of benign solvent, lower temperature |
| Challenges | Potential for high viscosity, localized heating | Mass transfer limitations, catalyst separation |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.
The atom economy for the synthesis of this compound can be calculated for the two likely synthetic routes using 1,3-dichloropropane and 1-bromo-3-chloropropane as the alkylating agents. The reactions are as follows:
Route 1: Using 1,3-Dichloropropane
(C₆H₅CH₂)₂NH + Cl(CH₂)₃Cl + Base → (C₆H₅CH₂)₂N(CH₂)₃Cl + Base·HCl
Route 2: Using 1-Bromo-3-chloropropane
(C₆H₅CH₂)₂NH + Br(CH₂)₃Cl + Base → (C₆H₅CH₂)₂N(CH₂)₃Cl + Base·HBr
The atom economy is calculated using the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For these calculations, we will consider the use of a common base, such as triethylamine (B128534) (Et₃N) or sodium carbonate (Na₂CO₃), to neutralize the acid byproduct.
The table below presents the calculated atom economy for the synthesis of this compound via these two routes with different bases.
| Alkylating Agent | Base | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Atom Economy (%) |
| 1,3-Dichloropropane | Triethylamine | 197.28 + 112.99 + 101.19 = 411.46 | 273.79 | 66.54% |
| 1,3-Dichloropropane | Sodium Carbonate | 197.28 + 112.99 + 105.99 = 416.26 | 273.79 | 65.77% |
| 1-Bromo-3-chloropropane | Triethylamine | 197.28 + 157.44 + 101.19 = 455.91 | 273.79 | 59.94% |
| 1-Bromo-3-chloropropane | Sodium Carbonate | 197.28 + 157.44 + 105.99 = 460.71 | 273.79 | 59.43% |
From the data, it is evident that the reaction using 1,3-dichloropropane as the alkylating agent exhibits a higher atom economy compared to the route using 1-bromo-3-chloropropane. This is primarily due to the lower molecular weight of 1,3-dichloropropane. The choice of base also has a minor impact on the atom economy.
To further improve waste reduction, the selection of the base is crucial. While organic bases like triethylamine are effective, they contribute to the organic waste stream. Inorganic bases like sodium carbonate or potassium carbonate are often preferred as they are inexpensive, less hazardous, and the resulting inorganic salts can be more easily separated from the organic product. The ideal scenario for waste reduction involves catalytic processes that avoid the need for a stoichiometric base altogether, though this is not always feasible for N-alkylation reactions.
Chemical Reactivity and Mechanistic Investigations of N,n Dibenzyl 3 Chloropropan 1 Amine
Electrophilic Character and Nucleophilic Substitution at the Chlorine Center of N,N-Dibenzyl-3-chloropropan-1-amine
The primary site of electrophilicity in this compound is the carbon atom bonded to the chlorine atom. The carbon-chlorine bond is polarized (Cδ+-Clδ-), rendering the carbon atom electron-deficient and a prime target for attack by nucleophiles. Current time information in Bangalore, IN. This fundamental property enables the displacement of the chloride anion, a good leaving group, through nucleophilic substitution reactions. These reactions are among the most fundamental transformations in organic chemistry and provide a versatile means for functional group interconversion. wiley.comwindows.net The tertiary amine moiety within the molecule, while potentially influencing reaction rates through its steric bulk or electronic effects, does not prevent the characteristic reactions of the primary alkyl chloride.
The structure of this compound, featuring a nucleophilic nitrogen atom and an electrophilic alkyl chloride separated by a three-carbon chain, is perfectly suited for intramolecular cyclization. Such reactions, where a molecule reacts with itself, are entropically favored when they lead to the formation of stable five- or six-membered rings.
The lone pair of electrons on the tertiary nitrogen atom of this compound can act as an internal nucleophile. This nucleophile can attack the electrophilic carbon atom at the other end of the propyl chain, displacing the chloride ion in an intramolecular SN2 reaction. This process results in the formation of a six-membered heterocyclic ring. The product of this cyclization is a quaternary ammonium (B1175870) salt, specifically 1,1-dibenzylpiperidinium chloride . This type of intramolecular displacement is a well-established and effective method for the synthesis of cyclic amines, including piperidines. thieme-connect.dethieme-connect.de The rate of such cyclizations is often favorable for forming six-membered rings compared to other ring sizes under neutral or heated conditions. thieme-connect.de
Table 1: Intramolecular Cyclization to Form a Piperidine (B6355638) System
| Reactant | Product | Reaction Type |
| This compound | 1,1-Dibenzylpiperidinium chloride | Intramolecular Nucleophilic Substitution |
In intermolecular reactions, an external nucleophile attacks the electrophilic carbon of the chloropropane chain, leading to the displacement of the chloride ion and the formation of a new bond. This is a versatile strategy for introducing a wide range of functional groups.
This compound is expected to react with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX), organolithium reagents (R-Li), or organocuprates (R₂CuLi), to form new carbon-carbon bonds. masterorganicchemistry.com These reactions would proceed via an SN2 mechanism, extending the carbon chain. For example, reaction with phenylmagnesium bromide would yield N,N-dibenzyl-4-phenylbutan-1-amine. The use of stabilized carbanions, such as those derived from diethyl malonate, would also be expected to displace the chloride to form the corresponding substituted ester. While these are standard transformations for alkyl halides, specific documented examples detailing the reaction of this compound with carbon nucleophiles are not prevalent in the surveyed literature, suggesting that while mechanistically plausible, this specific application may be less common or require optimization to avoid side reactions.
Table 2: Representative Intermolecular Reactions with Carbon Nucleophiles
| Nucleophile | Product Class | Reaction Type |
| Phenylmagnesium bromide (Grignard) | 4-Aryl-substituted amine | Nucleophilic Substitution (C-C bond formation) |
| Diethyl malonate anion (Enolate) | Substituted malonic ester | Nucleophilic Substitution (C-C bond formation) |
| Lithium diphenylcuprate (Gilman) | 4-Aryl-substituted amine | Nucleophilic Substitution (C-C bond formation) |
The substitution of the chlorine atom by heteroatom nucleophiles is a well-established area of reactivity for this compound and its analogues. Current time information in Bangalore, IN.acs.org These reactions provide straightforward access to a variety of derivatives with new C-O, C-S, or C-N bonds.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), readily displace the chloride to form the corresponding ether, N,N-dibenzyl-3-methoxypropan-1-amine. thieme-connect.de Similarly, phenoxides can be used to generate aryl ethers.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SN2 reactions. For instance, thiophenol can be deprotonated to sodium thiophenoxide, which then reacts to form N,N-dibenzyl-3-(phenylthio)propan-1-amine. This reactivity is demonstrated in closely related chloroamines. acs.org
Nitrogen Nucleophiles: The chloride can be displaced by various nitrogen nucleophiles. masterorganicchemistry.com Reaction with ammonia (B1221849) would yield the primary amine, while reaction with a primary or secondary amine would result in a more substituted amine. Azide (B81097) salts, such as sodium azide (NaN₃), are also effective nucleophiles, producing N,N-dibenzyl-3-azidopropan-1-amine, a versatile intermediate that can be subsequently reduced to a primary amine. acs.org
Table 3: Intermolecular Reactions with Heteroatom-Based Nucleophiles
| Nucleophile | Product | Functional Group Introduced |
| Sodium methoxide | N,N-Dibenzyl-3-methoxypropan-1-amine | Methoxy ether |
| Sodium thiophenoxide | N,N-Dibenzyl-3-(phenylthio)propan-1-amine | Phenyl thioether |
| Sodium azide | N,N-Dibenzyl-3-azidopropan-1-amine | Azide |
| Ammonia | 3-(Dibenzylamino)propan-1-amine | Primary amine |
Intermolecular Nucleophilic Displacements Involving the Chloro-Propan-1-amine Moiety
Transformations of the Tertiary Amine Functionality in this compound
The tertiary amine group in this compound is a key site for a variety of chemical transformations. These reactions, which primarily involve the cleavage of the nitrogen-carbon bonds or oxidation of the nitrogen atom, are fundamental in synthetic organic chemistry for modifying the structure and reactivity of the molecule. Such transformations allow for the introduction of new functional groups or the removal of protecting groups, thereby providing pathways to a diverse range of other compounds.
N-Debenzylation and Dealkylation Reactions of this compound.thieme-connect.dethieme-connect.de
N-debenzylation and more general N-dealkylation reactions are crucial for the synthesis of secondary amines from their tertiary amine precursors. thieme-connect.dethieme-connect.de In the context of this compound, the removal of one or both benzyl (B1604629) groups can be achieved through several methodologies, including reductive, oxidative, and cleavage reactions involving specific reagents. thieme-connect.de These strategies are often employed in the synthesis of natural products and other complex molecules where the dibenzylamino group serves as a protecting group for the amine functionality. thieme-connect.de
Reductive dealkylation offers a common pathway for the removal of benzyl groups from tertiary amines. One of the most established methods is catalytic hydrogenolysis over a palladium catalyst. ox.ac.uk This method, however, can sometimes lead to a lack of selectivity between mono- and di-N-debenzylation. ox.ac.uk An alternative approach involves the use of sodium borohydride (B1222165) in the presence of a suitable proton source, which can be used for the reductive amination of aldehydes and ketones, a process that can be conceptually reversed for dealkylation under specific conditions. rsc.org
For instance, the debenzylation of N,N-dibenzylamino alcohols can be achieved through a two-step process involving reaction with benzaldehyde (B42025) followed by reduction with sodium borohydride. rsc.org While not a direct reductive cleavage, this method highlights the utility of reductive conditions in modifying the substitution pattern of the amine.
Table 1: Reductive Dealkylation Approaches for Dibenzylamines
| Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Well-established, potential for lack of selectivity. ox.ac.uk |
| Reductive Amination Conditions (Reversed) | NaBH₄, Proton Source | Can be applied in a multi-step debenzylation process. rsc.org |
Oxidative methods provide an alternative to reductive debenzylation. These protocols often involve the formation of an intermediate that is more susceptible to cleavage. For example, photoredox catalysis has emerged as a mild and functional group-tolerant method for the N-dealkylation of tertiary amines. acs.org This approach can be applied to a variety of amine structures, including those with benzyl groups. acs.org
Another strategy involves the use of oxidizing agents like ceric ammonium nitrate (B79036) for the monodebenzylation of specifically designed benzylamines. ox.ac.uk Research into the oxidative N-dealkylation of dibenzylamino groups has also been conducted using copper(II)-hydroperoxide species. acs.orgnih.govnih.govfigshare.com These studies provide mechanistic insights into the process, which proceeds through a rate-limiting homolytic cleavage of the Cu-O bond followed by a site-specific Fenton-type reaction. acs.orgnih.govnih.gov Diiron(II) complexes have also been investigated for their ability to mediate the oxidative N-dealkylation of tethered dibenzylamino substrates upon exposure to dioxygen. nih.gov
Table 2: Oxidative Dealkylation Methods for Dibenzylamines
| Method | Reagents/Catalyst | Mechanistic Highlights |
| Photoredox Catalysis | Photoredox Catalyst, Light | Mild conditions, high functional group tolerance. acs.org |
| Copper(II)-hydroperoxide | Cu(II)-OOH species | Rate-limiting Cu-O homolytic cleavage, Fenton-type chemistry. acs.orgnih.govnih.gov |
| Diiron(II) Complexes | [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(N,N-Bn₂en)₂], O₂ | Involves a transient electrophilic diiron intermediate. nih.gov |
| N-Iodosuccinimide (NIS) | NIS | Tunable for mono- or di-debenzylation depending on conditions. ox.ac.uk |
The von Braun reaction is a classical method for the N-dealkylation of tertiary amines using cyanogen (B1215507) bromide (BrCN). thieme-connect.dethieme-connect.dewikipedia.orgorganicreactions.orgresearchgate.netscribd.comnih.gov The reaction proceeds through the formation of a quaternary N-cyanoammonium bromide salt, which then eliminates an alkyl bromide to yield a disubstituted cyanamide (B42294). thieme-connect.deorganicreactions.orgnih.gov Subsequent hydrolysis or reduction of the cyanamide furnishes the secondary amine. nih.gov The ease of cleavage of different alkyl groups generally follows the order: allylic/benzylic > methyl > other alkyl groups. thieme-connect.de Aryl groups are typically not cleaved. thieme-connect.de
A modern variation of this reaction utilizes reagents like 1-chloroethyl chloroformate, which offers an alternative to the highly toxic cyanogen bromide. wikipedia.orgnih.gov The order of group cleavage with this reagent is generally debenzylation > dealkylation of cyclohexylamines > demethylation > de-ethylation. thieme-connect.de
Table 3: Von Braun Reaction and Analogous Cleavage Reagents
| Reagent | Intermediate | Final Product (after hydrolysis/reduction) |
| Cyanogen Bromide (BrCN) | Disubstituted cyanamide. thieme-connect.deorganicreactions.orgnih.gov | Secondary amine. nih.gov |
| 1-Chloroethyl Chloroformate | Carbamate. nih.gov | Secondary amine. nih.gov |
Oxidation Reactions and N-Oxide Formation from this compound.researchgate.net
The oxidation of the tertiary amine nitrogen in this compound leads to the formation of an N-oxide. This transformation is significant as N-oxides are versatile intermediates in organic synthesis. researchgate.netmasterorganicchemistry.com They possess a dative N→O bond which imparts a large dipole moment and can influence the reactivity of the molecule. researchgate.netnih.gov The direct oxidation of tertiary amines is the most common route to N-oxides, often employing oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.com
N-oxides derived from tertiary amines serve as precursors in various synthetic transformations. One notable application is the Cope elimination, where the N-oxide undergoes a thermal, intramolecular syn-elimination to form an alkene and a hydroxylamine. masterorganicchemistry.com This reaction provides a valuable alternative to other elimination reactions like the Hofmann elimination. masterorganicchemistry.com
Furthermore, N-oxides can be involved in rearrangements. For instance, β-chloroamine N-oxides can undergo rearrangement to form hydroxylamines through the opening of an oxazetidinium intermediate by various nucleophiles. acs.org The oxidation of N,N-dibenzylamino alcohols with m-CPBA can lead to the formation of N-oxides, which can then undergo further transformations. acs.org The reduction of amine N-oxides back to the corresponding tertiary amine can be achieved using reagents like diboron (B99234) compounds, which offers a method for the selective deoxygenation when needed. nih.gov
The N-oxide functionality can also influence the metabolic pathways of drug molecules, although in some cases, the N-oxide metabolite may be inactive. mdpi.com
Control of Chemoselectivity in Oxidation
The oxidation of this compound presents a challenge in chemoselectivity, given the presence of multiple oxidizable sites: the tertiary amine, the benzyl groups, and the propane (B168953) backbone. The nitrogen atom in a tertiary amine is readily oxidized to form an amine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgacs.org
In the context of related N,N-dibenzylamino compounds, m-CPBA has been effectively used to generate the corresponding N-oxide. For instance, the oxidation of (R,E)-4-(Dibenzylamino)-2-undecylhex-2-ene-1,6-diyl diacetate with m-CPBA at low temperatures (5 °C) in dichloromethane (B109758) (CH2Cl2) selectively yields the N-oxide. acs.org This selectivity suggests that the nitrogen atom is more nucleophilic and susceptible to oxidation under these conditions than the other functional groups within the molecule.
Controlling the chemoselectivity is crucial as alternative reaction pathways exist. For example, oxidative methods can also be employed for the dealkylation of tertiary amines, a reaction that can compete with N-oxidation. thieme-connect.de Furthermore, the choice of oxidant can direct the reaction towards different outcomes. While m-CPBA favors N-oxidation, other systems, such as non-heme iron catalysts with m-CPBA, are designed to hydroxylate C-H bonds in alkanes, demonstrating that the catalytic system can dramatically alter the reaction's chemoselectivity. researchgate.net For this compound, careful selection of the oxidizing agent and reaction conditions is paramount to selectively form the N-oxide, which serves as a key intermediate for subsequent rearrangement reactions.
Quaternization and Salt Formation of this compound
As a tertiary amine, this compound readily undergoes reactions to form quaternary ammonium salts. This process, known as quaternization, involves the alkylation of the nitrogen atom and is a fundamental transformation in amine chemistry. windows.net The reaction typically occurs when the amine is treated with an alkyl halide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, which is associated with the halide anion.
The general reaction can be represented as: R₃N + R'-X → [R₃NR']⁺X⁻
In the case of this compound, quaternization can be achieved with various alkylating agents, such as methyl iodide or benzyl bromide, to yield the corresponding quaternary ammonium salts. The formation of these salts significantly alters the physical properties of the compound, often rendering them more water-soluble.
Furthermore, tertiary amines can react with reagents like cyanogen bromide (BrCN) to form quaternary N-cyanoammonium bromide salts. thieme-connect.dethieme-connect.de This reaction initially involves the attack of the amine on the electrophilic cyanide, which can then lead to dealkylation in what is known as the von Braun reaction. thieme-connect.dethieme-connect.de The first step, however, is the formation of this quaternary salt intermediate. thieme-connect.dethieme-connect.de
The table below illustrates potential quaternization reactions for this compound.
Table 1: Examples of Quaternization Reactions
| Reactant | Product | Salt Type |
| Methyl Iodide (CH₃I) | N,N-Dibenzyl-N-methyl-3-chloropropan-1-aminium iodide | Quaternary Ammonium Iodide |
| Benzyl Bromide (BnBr) | N,N,N-Tribenzyl-3-chloropropan-1-aminium bromide | Quaternary Ammonium Bromide |
| Cyanogen Bromide (BrCN) | N-Cyano-N,N-dibenzyl-3-chloropropan-1-aminium bromide | N-Cyanoammonium Bromide |
Rearrangement Reactions of this compound Derived Intermediates
Intermediates derived from this compound, particularly its N-oxide, are susceptible to intriguing intramolecular rearrangements. These reactions can lead to the formation of new molecular skeletons and functional groups.
Investigation of Owari-type Rearrangements with β-Chloro N-Oxides
A significant rearrangement accessible to the N-oxide of this compound is the Owari-type rearrangement. This reaction involves the rearrangement of N-oxides derived from β-chloroamines to form alkoxyamines. acs.org The process is initiated by the oxidation of the parent β-chloroamine to its corresponding N-oxide.
A study on the rearrangement of β-chloro N-oxides provides a detailed look into this transformation, using a regioisomer of the target compound, (2R)-N,N-Dibenzyl-2-chloropropan-1-amine. acs.org The general steps are:
N-Oxidation : The β-chloroamine is oxidized, typically with m-CPBA, to form the N-oxide intermediate.
Rearrangement : The N-oxide then undergoes rearrangement, often facilitated by heat or the presence of a silver salt (like AgNO₃), to yield a rearranged product. acs.org
The proposed mechanism involves the intramolecular displacement of the chloride by the N-oxide oxygen, forming a transient oxazetidinium intermediate. This strained ring is then opened by a nucleophile. In the absence of an external nucleophile, the chloride ion can attack, but the reaction can be guided by adding other nucleophiles to generate diverse products. acs.org
Research has demonstrated that these Owari-type rearrangements can be stereospecific. acs.org For example, starting with an enantiomerically pure β-chloroamine leads to a product with a high enantiomeric ratio, indicating a concerted or tightly controlled mechanism. acs.org
Table 2: Owari-type Rearrangement of a Related β-Chloroamine N-Oxide
| Starting Material | Key Reagents | Intermediate | Product Type | Ref |
| (2R)-N,N-Dibenzyl-2-chloropropan-1-amine | 1. m-CPBA 2. AgNO₃, NEt₃ | Oxazetidinium ion | (2S)-2-(Dibenzylaminooxy)propyl derivative | acs.org |
Other Intramolecular Rearrangements Involving the Propane Backbone
Beyond the Owari-type rearrangement, intermediates derived from N,N-dibenzylamino compounds can undergo other significant intramolecular rearrangements. One notable example is the acs.orgthieme-connect.de-Meisenheimer rearrangement, which is characteristic of allylic amine N-oxides. acs.org
Although this compound itself is not an allylic amine, derivatives created from it could potentially undergo such transformations. A relevant study detailed the enantiospecific total synthesis of (+)-tanikolide, where a key step involved a acs.orgthieme-connect.de-Meisenheimer rearrangement. acs.org In this synthesis, an allylic amine N-oxide, upon its formation, directed an epoxidation reaction before undergoing the rearrangement. The N-oxide functionality proved crucial in controlling the stereochemistry of the subsequent steps. acs.org
This suggests that if the propane backbone of this compound were modified to include an allylic group, the resulting N-oxide could be a substrate for a acs.orgthieme-connect.de-Meisenheimer rearrangement. Such a reaction involves a concerted, thermally-allowed pericyclic shift, transforming the allylic amine N-oxide into an O-allyl hydroxylamine.
Another potential rearrangement involves intermediates formed during dealkylation reactions. For instance, treatment of certain cyclic tertiary amines with trichloroisocyanuric acid (TCCA) can lead to oxidation at the benzyl position, forming iminium ions. These intermediates can be trapped by intramolecular nucleophiles, leading to complex rearranged products. acs.org This highlights the rich and complex reactivity of the N,N-dibenzylamino moiety and the potential for various intramolecular reactions involving the core structure.
Strategic Applications of N,n Dibenzyl 3 Chloropropan 1 Amine in Organic Synthesis
Building Block for Complex Nitrogen-Containing Heterocyclic Systems
The inherent structure of N,N-dibenzyl-3-chloropropan-1-amine, a three-carbon chain flanked by a protected amine and a reactive leaving group, makes it an ideal scaffold for the construction of saturated nitrogen heterocycles. Its application is particularly prominent in the synthesis of six-membered rings like piperidines and thiazinanes through intramolecular or intermolecular cyclization strategies.
The synthesis of piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a common application of this compound and its derivatives. organic-chemistry.orgresearchgate.netmdpi.com The three-carbon backbone of the molecule provides the necessary atoms to form the piperidine ring. One straightforward approach involves intramolecular cyclization. Although direct cyclization of this compound itself is challenging, derivatives where a carbanion can be generated on one of the benzyl (B1604629) groups could theoretically lead to piperidine rings. A more common strategy is its use as a bifunctional electrophile in reactions with dinucleophiles. For instance, reaction with a malonic ester followed by reduction and cyclization can yield substituted piperidines.
While the synthesis of piperidines is a natural application, the formation of five-membered pyrrolidine (B122466) rings from this precursor is less direct and requires more complex synthetic design. organic-chemistry.orgbeilstein-journals.org Conventional methods for pyrrolidine synthesis often involve the cyclization of four-carbon chains or 1,3-dipolar cycloadditions. organic-chemistry.orggoogle.com However, this compound can be incorporated as a three-carbon building block in multi-step syntheses to construct pyrrolidine derivatives. nih.gov For example, it can be reacted with a two-carbon nucleophile, followed by a sequence of functional group manipulations and cyclization to yield the desired five-membered ring.
| Starting Material | Target Heterocycle | General Reaction Type | Key Features |
|---|---|---|---|
| This compound | Piperidine Derivative | Intermolecular reaction with a C2 dinucleophile followed by cyclization | Acts as a 3-carbon electrophilic building block. |
| This compound | Pyrrolidine Derivative | Multi-step synthesis involving reaction with a C2 synthon | Incorporates the N-C-C-C backbone into a more complex scaffold prior to cyclization. beilstein-journals.orgnih.gov |
The synthesis of thiazinanes, six-membered rings containing both a sulfur and a nitrogen atom, can be achieved using this compound analogues as key starting materials. mdpi.comnih.gov These sulfur-nitrogen heterocycles are of significant interest due to their presence in biologically active compounds and their applications in materials science. arkat-usa.orgresearchgate.netsemanticscholar.org
A common strategy for forming 1,3-thiazinanes involves the reaction of a 3-aminopropanol derivative with a thionating agent or the condensation of 3-mercaptopropionic acid with an amine. mdpi.comsemanticscholar.org An analogue of the title compound, N,N-dibenzyl-3-aminopropanol, can be synthesized and subsequently cyclized with a sulfur-containing reagent to form the thiazinane ring. Alternatively, this compound can be reacted with a sulfur nucleophile, such as sodium hydrosulfide, to generate N,N-dibenzyl-3-aminopropane-1-thiol in situ. This intermediate can then undergo cyclization with an appropriate carbonyl compound (e.g., formaldehyde) to yield an N-dibenzyl-1,3-thiazinane derivative. The reaction of 1,3-dihalopropanes with primary amines and a sulfur source is another established route to these heterocycles. mdpi.com
| Precursor Derived from Title Compound | Reagent | Resulting Heterocycle | Synthetic Strategy |
|---|---|---|---|
| N,N-Dibenzyl-3-aminopropane-1-thiol | Aldehyde or Ketone | 1,3-Thiazinane | Condensation/Cyclization |
| N,N-Dibenzyl-3-aminopropanol | Thionating Agent (e.g., Lawesson's Reagent) | 1,3-Thiazinane | Thionation followed by Cyclization semanticscholar.org |
Beyond piperidines and thiazinanes, the utility of this compound extends to the synthesis of other cyclic amine frameworks, including larger seven-membered rings like azepanes. The principles of cyclization remain similar, typically involving the reaction of the bifunctional propanamine derivative with a suitable dinucleophile that provides the additional atoms needed to form the desired ring size. For example, reaction with a four-carbon dinucleophile can lead to the formation of azepane derivatives. The synthesis of various five-, six-, and seven-membered cyclic amines has been achieved through methods like N-heterocyclization of primary amines with diols. organic-chemistry.org
Furthermore, the introduction of unsaturation into these cyclic frameworks is a key strategy for creating molecular diversity. This can be accomplished through elimination reactions on the initially formed saturated rings or by designing the synthesis to incorporate double bonds from the outset. For instance, a variant of the starting material containing a double bond could undergo ring-closing metathesis to produce unsaturated cyclic amines.
Precursor in the Synthesis of Chiral and Polyfunctionalized Amine Compounds
The N,N-dibenzylamino group is a cornerstone in the synthesis of complex amine-containing molecules, particularly those with defined stereochemistry. It functions as an effective protecting group for the nitrogen atom, which is stable to a wide range of reaction conditions but can be removed cleanly by catalytic hydrogenation. This allows for extensive modification of other parts of the molecule before liberating the amine.
While this compound is itself achiral, it serves as a valuable precursor for constructing stereochemically defined molecules. sigmaaldrich.comscienceopen.com Chirality can be introduced into the molecular framework through various asymmetric transformations. The dibenzylamino group plays a crucial role in many of these strategies, either by directing the stereochemical outcome of a reaction or by simply protecting the amine functionality while chiral centers are established elsewhere in the molecule. cgiqtectijuana.mx
For example, a synthetic route might involve an asymmetric reaction at a position alpha to the nitrogen or the functionalization of the chloro-group with a chiral auxiliary. A notable application is in the synthesis of chiral polyfunctionalized piperidines, where N,N-dibenzylamino groups are present in the precursors. cgiqtectijuana.mx In one reported methodology, chiral amino epoxyaziridines were prepared from an N,N-dibenzylated serine derivative, demonstrating the compatibility of the dibenzylamino group with the synthesis of highly functionalized, enantiopure building blocks. cgiqtectijuana.mx These building blocks can then be converted into complex chiral amine architectures. researchgate.net
| Chiral Target Class | Role of N,N-Dibenzyl Group | Example Synthetic Strategy | Reference |
|---|---|---|---|
| Chiral Hydroxylated Piperidines | Protecting Group | Synthesis from chiral amino epoxyaziridines derived from N,N-dibenzylated amino acids. | cgiqtectijuana.mx |
| Polyhydroxylated Amines | Protecting Group / Synthetic Intermediate | Used in multi-step syntheses starting from chiral building blocks like (S)-3-chloropropan-1,2-diol. | researchgate.net |
| Chiral Amino Alcohols | Protecting Group | Asymmetric reduction of a ketone precursor containing the N,N-dibenzylaminopropyl moiety. | N/A |
The dual reactivity of this compound makes it an exceptionally versatile building block for constructing complex molecular scaffolds. acs.org The two primary sites for functionalization are the terminal chlorine atom and the dibenzyl-protected nitrogen atom.
The chloro group is a proficient leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, including azides, cyanides, thiols, alkoxides, and carbanions, thereby extending the carbon chain or adding new heteroatoms. This substitution reaction is the first step in many of the heterocyclic syntheses previously discussed.
The N,N-dibenzyl group serves as a robust protecting group for the amine. Once the desired modifications have been made via the chloro-group, the benzyl groups can be selectively removed through catalytic hydrogenation. thieme-connect.de This deprotection reveals a primary or secondary amine, which can then participate in a host of further reactions, such as acylation, alkylation, or sulfonylation, to build even more complex molecular architectures. This strategic protection and deprotection sequence allows for the stepwise and controlled construction of polyfunctionalized molecules.
| Reactive Site | Type of Reaction | Introduced Functionality / Result | Significance |
|---|---|---|---|
| C-Cl (Chloropropyl chain) | Nucleophilic Substitution | -N3, -CN, -SR, -OR, -R (alkyl/aryl) | Introduction of diverse functional groups and chain extension. |
| N-Bn2 (Dibenzylamino group) | Catalytic Hydrogenolysis (Debenzylation) | -NH2 (Primary Amine) | Unmasking the amine for further functionalization (e.g., acylation, alkylation). thieme-connect.de |
| Entire Molecule | Reaction with Dinucleophiles | Heterocyclic rings (e.g., Piperidine, Thiazinane) | Formation of core cyclic scaffolds. |
Role in the Synthesis of Pharmaceutically Relevant Intermediates and Lead Compounds
This compound serves as a valuable and versatile building block in organic synthesis, particularly in the construction of molecules with potential therapeutic applications. Its structure, featuring a reactive chloropropyl group and a dibenzyl-protected amine, allows for its strategic incorporation into a wide array of molecular frameworks. The dibenzyl groups often function as a robust protecting group for the nitrogen atom, which can be removed under specific conditions later in a synthetic sequence to unmask a primary or secondary amine. This masked amine functionality is a key feature in many biologically active compounds.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Nitrogen-containing heterocycles and aliphatic amines are ubiquitous pharmacophoric elements in drug discovery. This compound is an effective reagent for introducing a protected aminopropyl chain into various molecular scaffolds. The terminal chlorine atom is susceptible to nucleophilic substitution, allowing it to react with phenols, amines, and thiols to form more complex intermediates.
This reactivity is exemplified in the synthesis of analogues of naturally occurring compounds like curcumin (B1669340). In these syntheses, a halo-alkane such as 1-bromo-3-chloropropane (B140262) is used to alkylate phenolic hydroxyl groups. jst.go.jp Following this, nucleophilic substitution of the terminal halogen with various amines introduces diversity into the final products. jst.go.jp this compound can be used in a similar manner to attach the dibenzylaminopropyl moiety, which can be a pharmacophore itself or a precursor to one after debenzylation.
The synthesis of piperidine derivatives, another critical pharmacophore, can also be accomplished using precursors containing the dibenzylamino group. cgiqtectijuana.mx For instance, chiral amino epoxyaziridines derived from serine have been used to create functionalized hydroxylated piperidines. cgiqtectijuana.mx The N,N-dibenzylamino group plays a crucial role in directing the stereochemistry and can be carried through multiple synthetic steps before potential deprotection. cgiqtectijuana.mxacs.org
| Pharmacophore Type | Role of this compound | Example Application/Analogy | Reference |
| Aryl Propoxy Amines | Acts as an alkylating agent to introduce the dibenzylaminopropoxy side chain onto phenolic compounds. | Synthesis of curcumin analogues where a 3-carbon linker connects the phenolic core to various amines. | jst.go.jp |
| Piperidines | Serves as a precursor for constructing the carbon backbone of the piperidine ring system. | Synthesis of chiral trisubstituted piperidines from N,N-dibenzylamino epoxyaziridines. | cgiqtectijuana.mx |
| 8-Aminoxanthines | Used to introduce an N-alkyl side chain at the N7-position of a xanthine (B1682287) core, a key scaffold for CNS-active agents. | Alkylation of xanthine derivatives with haloalkanes to produce multitarget drugs for neurodegenerative diseases. | nih.gov |
| Triaza Bicyclic Compounds | The dibenzylamino moiety can be part of a larger backbone used to construct complex bridged heterocyclic systems. | Synthesis of triazabridged ring compounds for use as pharmaceutical intermediates. | google.com |
In medicinal chemistry, a ligand scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for biological screening. The N,N-dibenzylamino group is a key component in the design of various ligand scaffolds due to its steric bulk and its ability to serve as a stable protecting group.
The synthesis of complex heterocyclic systems often relies on intermediates where a nitrogen atom is protected to prevent unwanted side reactions. The dibenzyl group is well-suited for this role. For example, in the synthesis of novel sulfonamides incorporating thiazole (B1198619) and pyrazolo[1,5-a]pyrimidine (B1248293) moieties, 4-acetyl-N,N-dibenzylbenzenesulfonamide is used as a key intermediate. asianpubs.org The N,N-dibenzyl group protects the sulfonamide nitrogen while reactions are carried out on other parts of the molecule. asianpubs.org
| Ligand Scaffold | Synthetic Role of the N,N-Dibenzylamino Group | Target Class | Reference |
| Benzenesulfonamides | Acts as a stable protecting group for the sulfonamide nitrogen, allowing for extensive modification at other positions. | Various (Antimicrobial, etc.) | asianpubs.org |
| Triazabicyclo[3.3.1]nonanes | Forms a key part of the heterocyclic backbone in intermediates like 1,5-dibenzyl-3,7-dihydroxy-1,5-diazaoctane. | Pharmaceutical intermediates | google.com |
| Resorcinol Dibenzyl Ether Derivatives | Forms part of the final ligand structure, contributing to the binding affinity. | PD-1/PD-L1 Immune Checkpoint | acs.org |
| Amino Epoxyaziridines | Serves as a chiral building block and protected amine for the synthesis of complex polyfunctionalized molecules. | Intermediates for heterocycles | cgiqtectijuana.mx |
Theoretical and Mechanistic Investigations of N,n Dibenzyl 3 Chloropropan 1 Amine Chemistry
Elucidation of Reaction Mechanisms for N,N-Dibenzyl-3-chloropropan-1-amine Transformations
The chemical behavior of this compound is characterized by the presence of two key functional groups: a tertiary amine and a primary alkyl chloride. This bifunctional nature allows it to participate in a variety of chemical transformations, primarily centered around nucleophilic substitution and elimination reactions. The specific mechanism of these transformations is highly dependent on the reaction conditions, including the nature of the nucleophile or base, the solvent, and the temperature.
A primary reaction pathway involves nucleophilic substitution at the carbon atom bonded to the chlorine atom. The mechanism can proceed through either a concerted, single-step process (SN2) or a two-step process involving a carbocation intermediate (SN1). Given that the chlorine is on a primary carbon, the SN2 mechanism is generally favored, especially with strong nucleophiles. mnstate.edu In this process, the nucleophile directly attacks the carbon, leading to the displacement of the chloride ion in a single step.
Under the influence of a strong, sterically hindered base, this compound can undergo an elimination reaction, likely via an E2 mechanism, to form N,N-dibenzylallyl-amine. This reaction involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon, resulting in the formation of a double bond and the elimination of HCl.
The tertiary amine functionality can also undergo reactions. For example, it can be oxidized to form the corresponding N-oxide using reagents like hydrogen peroxide. nih.gov Furthermore, acylation of amines with acid chlorides proceeds via a nucleophilic addition-elimination mechanism, where the amine's lone pair attacks the carbonyl carbon. chemguide.co.ukchemguide.co.uk
Direct spectroscopic observation of transient species such as carbocations in SN1 reactions is challenging due to their short lifetimes. However, spectroscopic techniques are invaluable for characterizing more stable intermediates and for studying the dynamic behavior of the molecule in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics. Variable-temperature ¹H-NMR studies, for instance, can reveal information about hindered bond rotation and the presence of different conformational isomers (rotamers) in solution. sapub.org In complex tertiary amines, the interconversion between different conformations can be slow on the NMR timescale at low temperatures, leading to a doubling of signals, which then coalesce into a simpler spectrum at higher temperatures as the interconversion rate increases. sapub.org This technique provides insight into the conformational states that may be precursors to a chemical reaction.
In syntheses involving chlorinating agents like thionyl chloride to convert a precursor alcohol to this compound, a key intermediate is the corresponding chlorosulfite ester. While often not isolated, its formation is a critical step in the reaction pathway that facilitates the subsequent nucleophilic attack by the chloride ion. Spectroscopic methods such as UV-vis and fluorescence can also be employed to study the coordination of complex polyamine macrocycles with metal cations, demonstrating how spectral changes can probe the molecule's electronic environment. mdpi.com
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Variable-Temperature ¹H-NMR | Detection of rotamers, measurement of energy barriers for bond rotation. sapub.org | Elucidates conformational dynamics that can influence reactivity and selectivity. |
| ¹³C-NMR | Analysis of carbon environments, identification of reaction products and intermediates. utwente.nl | Confirms the formation of products like thiocarbamates in reactions with COS, indicating the reaction pathway. utwente.nl |
| FTIR Spectroscopy | Identification of functional groups and changes during a reaction (e.g., C-Cl stretch, N-H bonds if formed). | Monitors the disappearance of starting materials and the appearance of new functional groups in transformation products. |
| Mass Spectrometry (MS) | Determination of molecular weight of products and intermediates. utwente.nl | Confirms the identity of reaction products and can help identify stable intermediates. |
Kinetic studies are essential for quantitatively determining reaction rates and elucidating mechanisms. By measuring how the reaction rate changes with reactant concentrations, one can determine the order of the reaction and infer the molecularity of the rate-determining step. For the nucleophilic substitution reactions of this compound, a kinetic analysis would distinguish between SN1 and SN2 pathways.
A reaction following an SN2 mechanism would exhibit second-order kinetics, with the rate being dependent on the concentration of both the substrate (this compound) and the nucleophile. In contrast, a pure SN1 reaction would show first-order kinetics, where the rate is dependent only on the concentration of the substrate, as the rate-limiting step is the formation of the carbocation.
| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
| Conclusion: The rate doubles when either [Substrate] or [Nucleophile] is doubled, indicating the reaction is first-order in each reactant and second-order overall. This is characteristic of an SN2 mechanism. Rate = k[Substrate][Nucleophile]. |
Stereochemical Control and Selectivity in this compound Reactions
While this compound is an achiral molecule, its reactions can lead to the formation of products with one or more stereocenters. Controlling the stereochemical outcome of these reactions is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules.
When this compound is used as a building block in a synthesis involving other chiral molecules, diastereoselectivity becomes a key consideration. If the substrate reacts with a chiral reagent or at a chiral center, the transition states leading to different diastereomeric products will have different energies, resulting in the preferential formation of one diastereomer over the other.
For example, the reaction of the aminopropyl chain with a chiral epoxide would result in the formation of two diastereomeric amino alcohols. The stereochemical course of the reaction (i.e., which epoxide carbon is attacked) can be influenced by steric hindrance and the specific reaction conditions, leading to a diastereomeric excess (d.e.) of one product. Achieving high diastereoselectivity is a major goal in many synthetic strategies.
Enantioselectivity involves the preferential formation of one enantiomer over its mirror image. This is typically achieved by using chiral catalysts, reagents, or auxiliaries. The tertiary amine of this compound can be quaternized by reaction with an alkyl halide, such as methyl iodide, to form a chiral quaternary ammonium (B1175870) salt if the fourth alkyl group is different. libretexts.org These chiral quaternary ammonium salts can function as phase-transfer catalysts in a variety of enantioselective reactions, including alkylations, reductions, and additions.
The field of chiral amine synthesis has seen significant development in methods for the enantioselective reduction of enamines and imines, and reductive amination of ketones. scilit.com These strategies often employ chiral metal catalysts or organocatalysts to deliver a hydride or other nucleophile to one face of the C=N double bond preferentially, thereby establishing the desired stereochemistry at the new stereocenter.
Computational Chemistry Studies on this compound Reactivity and Electronic Structure
Computational chemistry provides powerful tools for investigating the structural, electronic, and energetic properties of molecules, offering insights that can be difficult to obtain experimentally. researchgate.net Density Functional Theory (DFT) is a particularly common method used to study the conformation, reactivity, and electronic structure of organic molecules like this compound. dntb.gov.ua
DFT calculations can be used to determine the most stable geometric conformations of the molecule. For the related compound, 3-chloro-N,N-dimethylpropan-1-amine, DFT studies have shown that the organic cation adopts a gauche conformation, which is stabilized relative to other conformers. Similar calculations for this compound would elucidate the preferred spatial arrangement of its more flexible benzyl (B1604629) groups and propyl chain, which in turn influences its reactivity.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. dntb.gov.ua For this compound, the HOMO would be expected to have significant character on the nitrogen atom's lone pair, identifying it as the primary nucleophilic site. The LUMO would likely be associated with the σ* antibonding orbital of the C-Cl bond, indicating that this is the most electrophilic site, susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
| Computational Parameter | Definition | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity as an electrophile. dntb.gov.ua |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Mulliken Charges | Calculated partial atomic charges. dntb.gov.ua | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. dntb.gov.ua |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential onto the electron density surface. | Visually identifies regions of negative potential (lone pairs, π-systems) and positive potential (acidic hydrogens, electrophilic carbons). |
Quantum Mechanical Calculations of Reaction Pathways and Transition States
Quantum mechanical calculations offer a powerful tool to investigate the reaction mechanisms of this compound at the molecular level. A primary reaction pathway of interest for this molecule is an intramolecular cyclization, where the nucleophilic nitrogen atom attacks the carbon atom bearing the chlorine, leading to the formation of a four-membered azetidinium ring. This SNi (substitution, nucleophilic, internal) reaction would proceed through a well-defined transition state.
Density Functional Theory (DFT) is a common and effective method for such investigations. Calculations could be performed to map out the potential energy surface of the cyclization reaction. This would involve identifying the geometries and energies of the reactant, the transition state, and the product.
Key aspects of the quantum mechanical investigation would include:
Identification of the Transition State: The transition state for the intramolecular cyclization is a critical point on the reaction coordinate. Its geometry would reveal the extent of bond formation between the nitrogen and the carbon, and the extent of bond breaking between the carbon and the chlorine. The energy of the transition state determines the activation energy of the reaction, which is a key indicator of the reaction rate.
Solvent Effects: The polarity of the solvent can significantly influence the rate of such a cyclization reaction. Quantum mechanical calculations can incorporate solvent effects using continuum solvation models, providing insights into how the reaction pathway is altered in different media.
Below is a hypothetical data table summarizing the results of such a DFT study on the intramolecular cyclization of this compound.
| Parameter | Value (in vacuo) | Value (in Acetonitrile) |
| Activation Energy (Ea) | 25.8 kcal/mol | 22.5 kcal/mol |
| Reaction Enthalpy (ΔH) | -15.2 kcal/mol | -18.9 kcal/mol |
| N---C distance in TS | 2.15 Å | 2.10 Å |
| C---Cl distance in TS | 2.30 Å | 2.38 Å |
Molecular Modeling and Conformational Analysis of this compound
The three-dimensional shape and flexibility of this compound are critical determinants of its chemical reactivity. Molecular modeling techniques, particularly conformational analysis, can provide a detailed picture of the molecule's preferred shapes and the energy barriers between them.
The presence of multiple rotatable bonds—around the C-N and C-C single bonds—means that this compound can exist in numerous conformations. The relative energies of these conformers are governed by a combination of steric and electronic effects.
A systematic conformational analysis would typically involve:
Potential Energy Surface Scanning: The potential energy surface can be scanned by systematically rotating key dihedral angles in the molecule. This allows for the identification of all low-energy conformers.
Geometry Optimization: The geometries of the identified conformers are then fully optimized to find the precise local energy minima.
Population Analysis: Based on the calculated relative energies of the conformers, their populations at a given temperature can be estimated using the Boltzmann distribution.
A key finding from such an analysis would be the identification of the most stable conformer(s) and the conformer(s) that are pre-disposed to undergo the intramolecular cyclization. For the cyclization to occur, the nitrogen atom and the chlorinated carbon must be in close proximity, a conformation that may not be the most stable one.
Below is a hypothetical data table summarizing the relative energies and key dihedral angles of the most stable conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C1-C2-C3) | Dihedral Angle (C1-C2-C3-Cl) |
| A | 0.00 | 178.5° | 65.2° |
| B | 1.25 | 65.8° | 175.4° |
| C | 2.80 | -68.3° | 70.1° |
Future Research Directions and Emerging Paradigms in N,n Dibenzyl 3 Chloropropan 1 Amine Research
Development of Novel Catalytic Systems for N,N-Dibenzyl-3-chloropropan-1-amine Transformations
The transformation of this compound is a key area of research, with a focus on developing more efficient and sustainable catalytic methods.
Biocatalysis for this compound Derivatives
The application of enzymes in the synthesis and modification of this compound derivatives is a promising area of green chemistry. Biocatalysis offers high selectivity and mild reaction conditions, reducing the environmental impact of chemical processes. Future research will likely focus on identifying and engineering enzymes, such as hydrolases and oxidoreductases, capable of acting on the this compound scaffold. This could lead to the development of novel, enantiomerically pure derivatives with potential applications in pharmaceuticals and agrochemicals.
Photoredox and Electrochemistry in this compound Chemistry
Photoredox catalysis and electrochemistry represent cutting-edge technologies for chemical synthesis, and their application to this compound chemistry is an active area of investigation. These methods allow for the generation of highly reactive intermediates under mild conditions, enabling novel transformations that are often difficult to achieve with traditional thermal methods. Research in this area may focus on the development of new photocatalysts and electrochemical cells specifically designed for the functionalization of the this compound core, leading to the discovery of new reaction pathways and the synthesis of complex molecules.
Integration of this compound into Automated and Flow Chemistry Platforms
The integration of chemical syntheses into automated and flow chemistry platforms is a major trend in modern chemistry, offering improved reproducibility, safety, and scalability. The application of these technologies to the synthesis and derivatization of this compound could lead to more efficient and cost-effective production methods. Future work will likely involve the development of robust and reliable flow chemistry protocols for the key transformations of this compound, as well as the integration of online analytical techniques for real-time reaction monitoring and optimization.
Exploitation of this compound in Materials Science and Polymer Chemistry
The unique structural features of this compound make it an attractive building block for the synthesis of new materials and polymers. bldpharm.com Its dibenzylamino group can impart specific properties, such as charge transport capabilities or luminescence, while the chloropropyl chain provides a reactive handle for polymerization or surface modification. bldpharm.com Future research in this area could explore the incorporation of this compound into conductive polymers, organic light-emitting diodes (OLEDs), or as a monomer for the synthesis of functional polymers with tailored properties. bldpharm.com
Interdisciplinary Approaches for Advanced Synthetic Applications of this compound
The full potential of this compound can be realized through interdisciplinary collaborations that bridge the gap between chemistry, biology, and materials science. By combining expertise from different fields, researchers can develop innovative applications for this versatile molecule. For instance, collaborations between synthetic chemists and biologists could lead to the development of new biocompatible materials or drug delivery systems based on this compound derivatives. Similarly, partnerships between chemists and materials scientists could result in the creation of novel functional materials with applications in electronics, optics, or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
